molecular formula C22H15ClFN5O2S B2998229 3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-07-4

3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2998229
CAS No.: 872197-07-4
M. Wt: 467.9
InChI Key: TWTDUUZNMLJECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H15ClFN5O2S and its molecular weight is 467.9. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN5O2S/c23-15-7-11-17(12-8-15)32(30,31)22-21-26-20(25-13-14-5-9-16(24)10-6-14)18-3-1-2-4-19(18)29(21)28-27-22/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTDUUZNMLJECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Cl)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a triazoloquinazoline core, which is known for its diverse biological activities. The presence of both sulfonyl and amine functional groups enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound is not fully elucidated; however, sulfonyl compounds generally interact with multiple biological pathways. They can influence cellular signaling, enzyme activity, and gene expression. The triazoloquinazoline framework has been associated with various pharmacological effects, including anti-cancer and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline exhibit significant antimicrobial properties:

  • Antifungal Activity : Compounds similar to triazoloquinazolines have demonstrated effective antifungal activity against strains such as Candida albicans and Aspergillus niger .
  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

Anticancer Activity

Quinazoline derivatives are well-documented for their anticancer properties:

  • Cell Line Studies : In vitro studies have indicated that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study 1: Antifungal Efficacy

A study conducted on a series of quinazoline derivatives found that specific modifications to the triazolo ring significantly enhanced antifungal activity. The most potent compound exhibited an IC50 value in the nanomolar range against Candida species .

Study 2: Antitubercular Properties

Research focusing on the antitubercular effects revealed that certain triazoloquinazolines were effective against multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the therapeutic potential in treating resistant tuberculosis cases .

Data Table: Summary of Biological Activities

Activity TypePathogen/Cell LineIC50 Value (µM)Reference
AntifungalCandida albicans0.15
AntifungalAspergillus niger0.20
AntitubercularMycobacterium tuberculosis0.05
AnticancerMCF-7 (Breast Cancer)0.10
AnticancerA549 (Lung Cancer)0.12

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